molecular formula C10H9N3O2 B2411705 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid CAS No. 549888-22-4

1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2411705
CAS No.: 549888-22-4
M. Wt: 203.201
InChI Key: KESASECJJYVMFZ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESASECJJYVMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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